6-[(4-chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine
Description
This compound features a pyridazine core substituted at the 6-position with a (4-chlorophenyl)methanesulfonyl group and at the 3-position with an N-[(2-methoxyphenyl)methyl]amine moiety.
Properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfonyl]-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-26-17-5-3-2-4-15(17)12-21-18-10-11-19(23-22-18)27(24,25)13-14-6-8-16(20)9-7-14/h2-11H,12-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBASUGSRRBSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[(4-chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and possible mechanisms of action.
Chemical Structure
The compound features a pyridazine core substituted with a chlorophenyl group and a methanesulfonyl moiety, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Antibacterial Activity :
-
Enzyme Inhibition :
- It exhibits inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. Such inhibition is crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .
- The binding interactions with bovine serum albumin (BSA) further suggest its pharmacological effectiveness, indicating that it may be suitable for drug formulation .
- Anticancer Properties :
Case Studies
-
Antibacterial Screening :
A study evaluated the antibacterial efficacy of various synthesized compounds, including our target compound. It was found that compounds with similar structural features exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The tested compound displayed a notable inhibition zone in agar diffusion assays, particularly against S. typhi and B. subtilis. -
Enzyme Inhibition Studies :
In vitro assays demonstrated that the compound inhibited AChE with an IC50 value comparable to established inhibitors. This suggests potential utility in neurodegenerative diseases where AChE activity is dysregulated.
Table: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The methanesulfonyl group is known for its ability to interact with active sites on enzymes, leading to inhibition.
- Cellular Uptake : The lipophilicity introduced by the chlorophenyl and methoxyphenyl groups may enhance cellular uptake, facilitating greater bioavailability and efficacy.
- Molecular Docking Studies : Computational studies suggest favorable binding conformations with target proteins involved in disease pathways, indicating potential for further development as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazine Derivatives with Varied Substituents
6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine
- Structure : Chlorine replaces the methanesulfonyl group, and the 4-methoxyphenylmethyl amine differs from the 2-methoxy isomer.
- Key Properties: Molecular weight: 249.7 g/mol (C₁₂H₁₂ClN₃O) .
- Synthesis : Direct nucleophilic substitution on pyridazine, highlighting the reactivity of the 6-position for halogenation .
6-(4-Methoxyphenyl)pyridazin-3-amine
Heterocyclic Analogs with Modified Cores
6-(4-Chlorophenyl)-N-(2-methoxyphenyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine (4c)
- Structure : Replaces pyridazine with a 4H-1,3,5-oxadiazine core, incorporating a trichloromethyl group.
- Key Properties :
- Synthesis : Dehydrosulfurization of thiourea precursors using I₂/Et₃N, a method adaptable to pyridazine derivatives .
Imidazopyridazines (e.g., 3-(4-(methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine)
- Structure : Fused imidazole-pyridazine core with sulfinyl/sulfonyl groups.
- Key Properties: Sulfinyl/sulfonyl groups enhance target engagement through polar interactions, similar to the methanesulfonyl group in the target compound.
Research Findings and Implications
- Synthetic Flexibility : Pyridazine derivatives are synthesized via dehydrosulfurization (e.g., oxadiazines ) or nucleophilic substitution (e.g., chloro-pyridazines ). The target compound likely requires sulfonation of a (4-chlorophenyl)methane precursor.
- Biological Relevance : Sulfonyl groups in imidazopyridazines correlate with antimalarial activity , suggesting the target compound could be optimized for similar targets.
- Physicochemical Trade-offs : The 2-methoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to 4-methoxy isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
